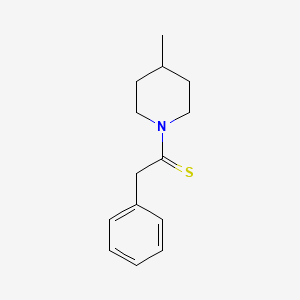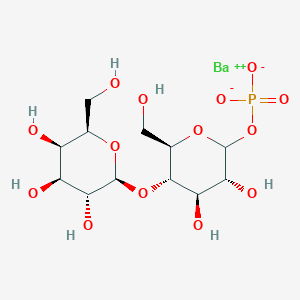
A-Lactose 1-phosphate barium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-Lactose 1-phosphate barium salt is a chemical compound with the molecular formula C12H21BaO14P and a molecular weight of 557.59 g/mol . It is a derivative of lactose, a disaccharide sugar composed of glucose and galactose. This compound is primarily used in research and development settings, particularly in the fields of biochemistry and molecular biology .
準備方法
Synthetic Routes and Reaction Conditions
Alpha-Lactose 1-phosphate barium salt can be synthesized through the phosphorylation of lactose. The process involves the reaction of lactose with phosphoric acid in the presence of a barium salt. The reaction conditions typically include a controlled temperature and pH to ensure the selective phosphorylation of the lactose molecule .
Industrial Production Methods
化学反応の分析
Types of Reactions
Alpha-Lactose 1-phosphate barium salt undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce lactose and phosphoric acid.
Substitution Reactions: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions involving alphthis compound salt include acids, bases, and nucleophiles. The reaction conditions often involve specific pH levels and temperatures to facilitate the desired chemical transformations .
Major Products Formed
The major products formed from the reactions of alphthis compound salt include lactose, phosphoric acid, and various substituted lactose derivatives .
科学的研究の応用
Alpha-Lactose 1-phosphate barium salt has several scientific research applications, including:
作用機序
The mechanism of action of alpha-Lactose 1-phosphate barium salt involves its role as a substrate in enzymatic reactions. It interacts with specific enzymes, such as lactose phosphorylase, to undergo phosphorylation and dephosphorylation processes. These reactions are crucial in the synthesis and breakdown of glycosylated molecules, which play significant roles in various biological pathways .
類似化合物との比較
Similar Compounds
Alpha-D-Lactose 1-phosphate: Similar to alpha-Lactose 1-phosphate barium salt but without the barium ion.
Beta-Lactose 1-phosphate: An isomer of alpha-Lactose 1-phosphate with different spatial arrangement of atoms.
Lactose-6-phosphate: Another phosphorylated derivative of lactose with the phosphate group attached to a different position on the molecule.
Uniqueness
Alphthis compound salt is unique due to the presence of the barium ion, which can influence its solubility, reactivity, and interactions with other molecules. This uniqueness makes it valuable in specific research applications where the barium ion’s properties are advantageous .
特性
分子式 |
C12H21BaO14P |
|---|---|
分子量 |
557.59 g/mol |
IUPAC名 |
barium(2+);[(3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] phosphate |
InChI |
InChI=1S/C12H23O14P.Ba/c13-1-3-5(15)6(16)8(18)11(23-3)25-10-4(2-14)24-12(9(19)7(10)17)26-27(20,21)22;/h3-19H,1-2H2,(H2,20,21,22);/q;+2/p-2/t3-,4-,5+,6+,7-,8-,9-,10-,11+,12?;/m1./s1 |
InChIキー |
NPJFAEZSRDFUIM-RMLOYCLMSA-L |
異性体SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)O)OP(=O)([O-])[O-])CO)O)O)O)O.[Ba+2] |
正規SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OP(=O)([O-])[O-])CO)O)O)O)O.[Ba+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,5S,6S)-6-Fluoro-2-oxobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13828949.png)


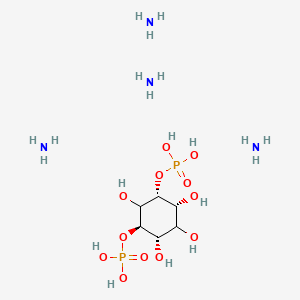
![2,2'-(1,3,4-thiadiazole-2,5-diyldisulfanediyl)bis[1-(5-hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone]](/img/structure/B13828967.png)
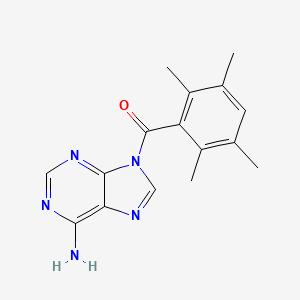

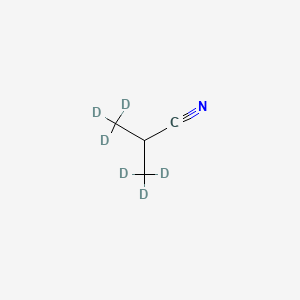

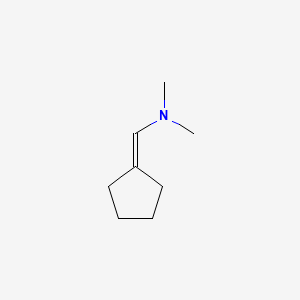

![3-chloro-4-[(2,5-dimethylphenyl)amino]-1-(4-methylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B13829010.png)
